molecular formula C38H70O4Si2 B14037510 4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol

4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol

Cat. No.: B14037510
M. Wt: 647.1 g/mol
InChI Key: VIQGGYZFTMULIY-NVBSDKJZSA-N
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Description

4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol is a complex organic compound characterized by multiple stereocenters and protective groups This compound is notable for its intricate structure, which includes tert-butyldimethylsilyl (TBS) protecting groups and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol typically involves multiple steps, including the formation of the core structure and the introduction of protective groups. Key steps may include:

    Formation of the core structure: This may involve cyclization reactions and stereoselective synthesis to ensure the correct configuration of chiral centers.

    Introduction of protective groups: Tert-butyldimethylsilyl groups are often introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Final functionalization: The ethoxy and hydroxyl groups are introduced in the final steps, often through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to remove protective groups or to alter the oxidation state of functional groups using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be used to replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as alkoxides or amines

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully deprotected alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple chiral centers make it a valuable building block for stereoselective synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. The presence of multiple functional groups and chiral centers can lead to a variety of biological activities.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple chiral centers and functional groups allows for specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol
  • 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol

Uniqueness

The uniqueness of 4-((S)-1-((1S,3aS,7aS,E)-4-((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)ethoxy)-2-methylbutan-2-ol lies in its specific configuration and the presence of tert-butyldimethylsilyl protecting groups. These features make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C38H70O4Si2

Molecular Weight

647.1 g/mol

IUPAC Name

4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol

InChI

InChI=1S/C38H70O4Si2/c1-27-30(25-31(41-43(12,13)35(3,4)5)26-34(27)42-44(14,15)36(6,7)8)19-18-29-17-16-22-38(11)32(20-21-33(29)38)28(2)40-24-23-37(9,10)39/h18-19,28,31-34,39H,1,16-17,20-26H2,2-15H3/b29-18+,30-19?/t28-,31+,32+,33-,34-,38+/m0/s1

InChI Key

VIQGGYZFTMULIY-NVBSDKJZSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)OCCC(C)(C)O

Origin of Product

United States

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